

Application Notes and Protocols: Adavivint for Inducing Chondrogenesis in Mesenchymal Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025



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Introduction

Adavivint (formerly, SM04690; lorecivivint) is a small-molecule inhibitor of the Wnt signaling pathway being investigated as a potential disease-modifying drug for osteoarthritis.[1][2] It promotes the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the cells responsible for forming and maintaining healthy cartilage.[3] Overactivity of the Wnt signaling pathway is implicated in osteoarthritis, leading to cartilage degradation and abnormal bone formation (osteophytes).[4][5] By modulating this pathway, Adavivint redirects the fate of progenitor stem cells within the joint towards a chondrogenic lineage, thereby potentially stimulating cartilage regeneration and reducing inflammation.[4][5] These application notes provide an overview of the mechanism of action, relevant data, and a detailed protocol for using Adavivint to induce chondrogenesis in MSCs in vitro.

Mechanism of Action

Adavivint functions as a modulator of the canonical Wnt signaling pathway through a novel mechanism that does not directly target β -catenin. Instead, it inhibits two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3][6][7]



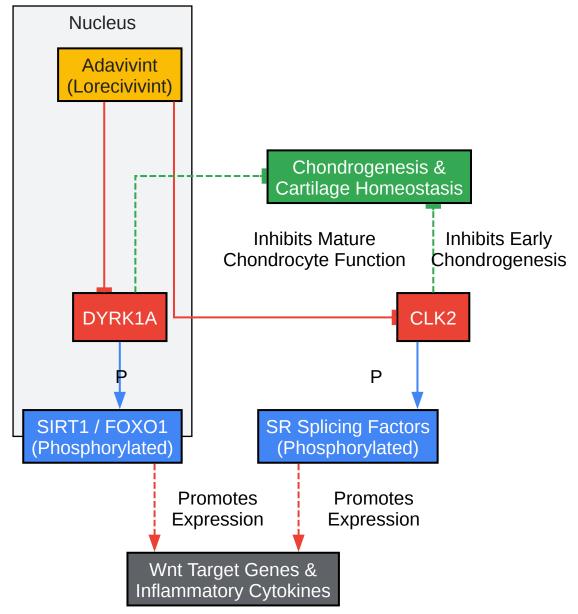




- CLK2 Inhibition: Inhibition of CLK2 alters the phosphorylation of serine/arginine-rich (SR) splicing factors. This interferes with mRNA splicing at a post-transcriptional level, leading to reduced expression of Wnt target genes and is thought to induce early chondrogenesis.[6][7]
- DYRK1A Inhibition: Inhibition of DYRK1A prevents the phosphorylation of SIRT1 and FOXO1. This action enhances the function of mature chondrocytes and contributes to the anti-inflammatory effects of the molecule.[6][7]

This dual inhibition effectively downregulates the Wnt pathway, promoting chondrogenesis and chondrocyte health while simultaneously reducing the expression of inflammatory and catabolic factors.[6]





Adavivint inhibits CLK2 and DYRK1A to modulate Wnt signaling.

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Caption: **Adavivint** inhibits nuclear kinases CLK2 and DYRK1A, leading to reduced Wnt pathway activity and promotion of chondrogenesis.

Data Presentation

Table 1: Summary of Preclinical In Vitro & In Vivo Effects of Adavivint



This table summarizes the observed effects of **Adavivint** (lorecivivint/SM04690) in non-clinical studies. Specific quantitative data on gene expression fold-change in MSCs is limited in publicly available literature.

Assay / Model System	Effective Concentration / Dose	Key Findings	Reference(s)
TCF/LEF Reporter Assay (SW480 cells)	EC50 = 19.5 nM	Potent and selective inhibition of canonical Wnt signaling.	[2][8]
Human Mesenchymal Stem Cell (hMSC) Aggregation	EC50 = 10 nM	Enhances MSC aggregation, a key early step in chondrogenesis.	[9]
hMSCs and Chondrocytes	30 nM	Protects chondrocytes from catabolic breakdown.	[2][9]
hMSCs and Chondrocytes	Not Specified	Potently inhibited CLK-mediated phosphorylation of SRSF proteins and DYRK1A-mediated phosphorylation of SIRT1 and FOXO1.	[6]
Rat Meniscal Explants	30 nM	Inhibited expression of MMP1, MMP3, and MMP13.	[4][10]
Rat MIA-Induced OA Model	0.3 μg (IA Injection)	Increased expression of Collagen types I, II, and III; decreased expression of MMPs and inflammatory cytokines (TNFα, IL-6).	[4][10]



EC₅₀: Half-maximal effective concentration; IA: Intra-articular; MMP: Matrix Metalloproteinase; MIA: Monosodium Iodoacetate.

Table 2: Summary of Phase II Clinical Trial Efficacy Data (52-Week Results)

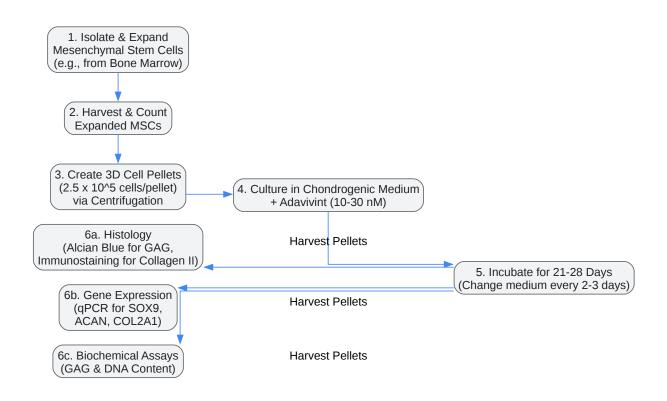
This table presents key efficacy outcomes for the 0.07 mg dose of **Adavivint** compared to placebo in a subgroup of patients with unilateral knee osteoarthritis symptoms.[3][11]

Efficacy Endpoint	0.07 mg Adavivint (Change from Baseline)	Placebo (Change from Baseline)	Between- Group Difference [95% CI]	P-Value
WOMAC Pain Score (0-100, lower is better)	-23.5 ± 2.1 (at 13 weeks)	-22.1 ± 2.1 (at 13 weeks)	-8.73 [-17.44, -0.03] (at 52 weeks)	0.049
WOMAC Function Score (0-100, lower is better)	Not specified in abstract	Not specified in abstract	-10.26 [-19.82, -0.69] (at 52 weeks)	0.036
Medial Joint Space Width (JSW) (mm)	Increase	Decrease/Stable	+0.39 mm [0.06, 0.72] (at 52 weeks)	0.021

WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index; CI: Confidence Interval. Data represents mean ± SD where available or mean difference.

Experimental Protocols Workflow for Adavivint-Induced Chondrogenesis of MSCs





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Caption: Experimental workflow for inducing and analyzing MSC chondrogenesis using **Adavivint** in a 3D pellet culture system.

Protocol 1: Chondrogenic Differentiation of MSCs in Pellet Culture

This protocol is adapted from established methods for MSC chondrogenesis via Wnt pathway modulation.[12] Researchers should optimize **Adavivint** concentration for their specific MSC source and experimental goals. A starting concentration of 10-30 nM is recommended based on published in vitro data.[2][9]



Materials:

- Human Mesenchymal Stem Cells (e.g., bone marrow-derived)
- Complete MSC Expansion Medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
- Adavivint (SM04690/Lorecivivint), prepared in a DMSO stock solution
- 15 mL Polypropylene Conical Tubes
- Basal Chondrogenic Medium:
 - High-glucose DMEM
 - 1% ITS+ Premix (Insulin, Transferrin, Selenous Acid)
 - 100 nM Dexamethasone
 - 50 μg/mL Ascorbate-2-phosphate
 - 40 μg/mL L-proline
 - 100 μg/mL Sodium Pyruvate
 - 1% Penicillin-Streptomycin
- Reagents for analysis (e.g., TRIzol, qPCR reagents, Alcian Blue stain, papain digestion solution)

Procedure:

- MSC Expansion: Culture MSCs in T-75 or T-150 flasks with complete expansion medium until they reach 80-90% confluency.
- Cell Harvest: a. Aspirate medium, wash cells with PBS, and detach using Trypsin-EDTA. b.
 Neutralize trypsin with expansion medium, transfer cell suspension to a conical tube, and
 centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in expansion medium and
 perform a cell count using a hemocytometer or automated cell counter.



- Pellet Formation: a. Aliquot 2.5 x 10⁵ cells into each 15 mL polypropylene conical tube. b. Centrifuge the tubes at 450 x g for 10 minutes at room temperature. Do not aspirate the supernatant. c. Loosen the caps to allow for gas exchange and place the tubes upright in a 37°C, 5% CO₂ incubator. A cell pellet should form at the bottom of the tube within 24 hours.
- Chondrogenic Induction: a. After 24 hours, carefully aspirate the supernatant, leaving the cell pellet undisturbed. b. Prepare the Complete Chondrogenic Medium: To the Basal Chondrogenic Medium, add Adavivint to the desired final concentration (e.g., 30 nM). Also prepare a vehicle control medium containing an equivalent concentration of DMSO. c. Gently add 0.5 mL of the appropriate medium (Adavivint or Vehicle Control) to each tube.
- Maintenance Culture: a. Culture the pellets for 21 to 28 days in a 37°C, 5% CO₂ incubator. b.
 Every 2-3 days, carefully remove the spent medium with a pipette and replace it with 0.5 mL
 of fresh, pre-warmed Complete Chondrogenic Medium (with Adavivint or vehicle). Be
 careful not to aspirate the pellet.
- Harvest and Analysis: After the culture period, harvest the pellets for downstream analysis.
 - For Histology: Fix pellets in 4% paraformaldehyde, embed in paraffin, section, and stain with Alcian Blue (for glycosaminoglycans) or perform immunohistochemistry for Collagen Type II.
 - For Gene Expression: Homogenize pellets in TRIzol reagent, extract RNA, synthesize cDNA, and perform quantitative PCR (qPCR) for chondrogenic marker genes such as SOX9, ACAN (Aggrecan), and COL2A1 (Collagen Type II, alpha 1).
 - For Biochemical Analysis: Digest pellets (e.g., with papain), and quantify total glycosaminoglycan (GAG) content using the DMMB assay and DNA content using a fluorometric assay (e.g., Hoechst or PicoGreen). Normalize GAG content to DNA content.

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